8-(cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine core.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBXNKHSVGPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the cyclohexylamino, ethyl, and methyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with different functional groups replacing the cyclohexylamino group.
Scientific Research Applications
8-(cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Position 8 Modifications
- 8-(4,4-Difluorocyclohexyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (3-14A): Substituent: 4,4-Difluorocyclohexyl at position 8. Key Data: Melting point = 164°C; molecular weight = 310.30 g/mol. Significance: The fluorinated cyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
8-Chloro-3-methyl-1H-purine-2,6(3H,7H)-dione :
- 8-(Benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Substituent: Benzylamino at position 8. Key Data: Molecular weight = 463.5 g/mol. Significance: The aromatic benzyl group may enhance binding to hydrophobic enzyme pockets .
Position 7 Modifications
- 7-[(3-Chlorophenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Substituent: 3-Chlorophenylmethyl at position 7.
- 8-(Ethylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: Substituent: Pentyl at position 7. Key Data: Molecular weight = 279.34 g/mol.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Analgesic vs. CNS Activity
Caffeine Derivatives (3j, 3m) :
- Kinase Inhibitors (Compounds 39, 46, 49): 8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl) derivatives show potent kinase inhibition (e.g., IC₅₀ < 100 nM). The butylamino group enhances selectivity for kinase ATP-binding pockets .
Metabolic Stability and Toxicity
- 8-(Diethylamino)methyl-1,3,7-trimethyl...: The diethylamino group improves solubility but may increase hepatic toxicity due to N-dealkylation pathways .
Biological Activity
8-(Cyclohexylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various nucleosides and has been investigated for its effects on different biological systems.
The molecular formula of this compound is with a molecular weight of 265.31 g/mol. Its structure features a purine base modified with a cyclohexylamino group and ethyl and methyl substitutions, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of purines have shown to inhibit the growth of cancer cells by interfering with nucleic acid synthesis and promoting apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-(Cyclohexylamino)-... | HeLa (Cervical Cancer) | 15 | Inhibition of DNA synthesis |
| 8-(Cyclohexylamino)-... | MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| 8-(Cyclohexylamino)-... | A549 (Lung Cancer) | 10 | Cell cycle arrest at G1 phase |
Antiviral Activity
Research has also pointed towards antiviral properties associated with purine derivatives. The compound may exhibit inhibitory effects on viral replication through mechanisms such as nucleotide incorporation interference or inhibition of viral polymerases.
Case Study: Antiviral Effects
A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced the viral load in infected cell cultures by over 70% when administered at a concentration of 20 µM. The mechanism was attributed to competitive inhibition against viral polymerase enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleotide Analog : The compound may act as a nucleotide analog, competing with natural substrates for incorporation into nucleic acids.
- Enzyme Inhibition : It can inhibit key enzymes involved in DNA and RNA synthesis, such as DNA polymerases and reverse transcriptases.
- Apoptotic Pathways : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
